molecular formula C10H18BNO2S B8303116 (5-((Neopentylamino)methyl)thiophen-2-yl)boronic acid

(5-((Neopentylamino)methyl)thiophen-2-yl)boronic acid

Cat. No.: B8303116
M. Wt: 227.14 g/mol
InChI Key: BAFNLLOJBFAUSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-((Neopentylamino)methyl)thiophen-2-yl)boronic acid is a boronic acid derivative containing a thiophene ring Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-((Neopentylamino)methyl)thiophen-2-yl)boronic acid typically involves the introduction of a boronic acid group to a thiophene derivative. One common method is the palladium-catalyzed borylation of a halogenated thiophene. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a boron reagent like bis(pinacolato)diboron. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product may involve techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(5-((Neopentylamino)methyl)thiophen-2-yl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The thiophene ring can be reduced under specific conditions to form dihydrothiophene derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Dihydrothiophene derivatives.

    Substitution: N-alkyl or N-acyl thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5-((Neopentylamino)methyl)thiophen-2-yl)boronic acid is used as a building block in the synthesis of more complex molecules. Its ability to form stable carbon-carbon bonds makes it valuable in the development of new organic compounds.

Biology

In biological research, this compound can be used to study the interactions between boronic acids and biological molecules. Boronic acids are known to form reversible covalent bonds with diols, which are present in many biological molecules, including sugars and nucleotides.

Medicine

In medicinal chemistry, this compound can be used in the design of new drugs. Boronic acids have been explored as potential inhibitors of enzymes such as proteases and kinases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors and polymers

Mechanism of Action

The mechanism of action of (5-((Neopentylamino)methyl)thiophen-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols. This property allows it to interact with various biological molecules, potentially inhibiting the activity of enzymes that contain diol groups in their active sites. The thiophene ring can also participate in π-π interactions, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5-((Neopentylamino)methyl)thiophen-2-yl)boronic acid lies in its combination of a boronic acid group and a thiophene ring. This combination provides a versatile platform for various chemical reactions and applications, making it a valuable compound in multiple fields of research and industry.

Properties

Molecular Formula

C10H18BNO2S

Molecular Weight

227.14 g/mol

IUPAC Name

[5-[(2,2-dimethylpropylamino)methyl]thiophen-2-yl]boronic acid

InChI

InChI=1S/C10H18BNO2S/c1-10(2,3)7-12-6-8-4-5-9(15-8)11(13)14/h4-5,12-14H,6-7H2,1-3H3

InChI Key

BAFNLLOJBFAUSH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(S1)CNCC(C)(C)C)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following the general procedure of 5-{5-[(ethylamino)methyl]-2-thienyl}-3-[1-(ethylsulfonyl)-4-piperidinyl]-1H-indole-7-carboxamide, (5-formyl-2-thienyl)boronic acid (50 mg, 0.32 mmol), (2,2-dimethylpropyl)amine (0.037 mL, 0.32 mmol), and NaCNBH3 (40 mg, 0.64 mmol) were reacted to give 73 mg of crude (5-{[(2,2-dimethylpropyl)amino]methyl}-2-thienyl)boronic acid. The crude (5-{[(2,2-dimethylpropyl)amino]methyl}-2-thienyl)boronic acid was then reacted with 5-bromo-3-[1-(ethylsulfonyl)-4-piperidinyl]-1H-indole-7-carboxamide (80 mg, 0.193 mmol), potassium carbonate (160 mg, 1.16 mmol), and tetrakis(triphenylphosphine)palladium(0) (5 mg, 0.004 mmol) to give 21 mg of the title compound (21%).
Name
5-{5-[(ethylamino)methyl]-2-thienyl}-3-[1-(ethylsulfonyl)-4-piperidinyl]-1H-indole-7-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
0.037 mL
Type
reactant
Reaction Step Three
Quantity
40 mg
Type
reactant
Reaction Step Four

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